
Dfdm-calcitriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dfdm-calcitriol, also known as this compound, is a useful research compound. Its molecular formula is C29H46F2O3 and its molecular weight is 480.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Dihydroxycholecalciferols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Myopia Management
Recent research has indicated that calcitriol may play a significant role in managing myopia (nearsightedness). A study conducted on guinea pigs demonstrated that exogenous calcitriol administration effectively slowed myopia progression. The treatment preserved the thickness of choroidal and scleral tissues, which are critical for eye structure and function. The findings suggest that calcitriol could be a valuable therapeutic agent in preventing myopia development by modulating the expression of VDR in retinal tissues .
Study Focus | Methodology | Key Findings |
---|---|---|
Myopia in Guinea Pigs | Intraperitoneal injections of calcitriol | Slowed myopia progression; preserved ocular tissue thickness |
Intestinal Motility Regulation
Calcitriol has also been investigated for its effects on gastrointestinal motility. A study on isolated rabbit ileum segments revealed that calcitriol could reduce contractile responses, suggesting a potential role in regulating intestinal motility through VDR activation. This application could have implications for treating gastrointestinal disorders characterized by altered motility .
Study Focus | Methodology | Key Findings |
---|---|---|
Intestinal Motility | In vitro tests on rabbit ileum | Reduced contractile response; potential regulation of motility |
Dermatological Applications
Calcitriol has been shown to improve skin conditions such as atopic dermatitis and psoriasis. In a mouse model of atopic dermatitis, topical application of calcitriol resulted in decreased dermatitis scores and improved skin barrier function. This suggests that calcitriol may enhance skin health by modulating inflammatory responses and promoting keratinocyte differentiation .
Study Focus | Methodology | Key Findings |
---|---|---|
Atopic Dermatitis | Topical application in mice | Improved skin barrier; reduced inflammation |
Cancer Research
Calcitriol's anti-cancer properties are under investigation, particularly its ability to inhibit tumor growth and modulate immune responses. Studies have indicated that calcitriol can induce apoptosis in cancer cells and enhance the efficacy of certain chemotherapeutic agents. Its role in cancer therapy is being explored through various clinical trials aimed at understanding its mechanisms and potential as an adjunct treatment .
Study Focus | Methodology | Key Findings |
---|---|---|
Cancer Therapy | In vitro and animal studies | Induced apoptosis; enhanced chemotherapy efficacy |
Case Studies and Clinical Insights
- Psoriasis Treatment : Calcitriol is used topically in treating psoriasis, often combined with other therapies to enhance effectiveness. Its mechanism involves VDR activation, leading to reduced keratinocyte proliferation and inflammation .
- Osteoporosis Management : Calcitriol is prescribed for osteoporosis, particularly in patients with chronic kidney disease or hypoparathyroidism, where it helps maintain calcium levels and bone density .
- Vitamin D Deficiency Disorders : Calcitriol is essential for managing conditions related to vitamin D deficiency, such as rickets and osteomalacia, by enhancing intestinal calcium absorption .
Analyse Chemischer Reaktionen
Metabolic Degradation and Inactivation
Calcitriol is catabolized by CYP24A1 , which initiates a multi-step hydroxylation/oxidation cascade:
- 24-hydroxylation produces 1,24,25(OH)₃D₃ .
- Subsequent oxidation yields calcitroic acid , a water-soluble excretory metabolite .
Metabolite Profile:
Metabolite | Structure | Bioactivity | Excretion Route |
---|---|---|---|
1,24,25(OH)₃D₃ | C₂₇H₄₄O₄ | Low activity | Bile/Urine |
Calcitroic acid | C₂₄H₃₈O₄ | Inactive | Bile (primary) |
CYP24A1 activity is upregulated by calcitriol itself (negative feedback) and fibroblast growth factor 23 (FGF23) .
Synthetic Methods and Analog Production
Pharmaceutical synthesis of calcitriol and analogs involves:
- Chemical synthesis : Multi-step reactions using photochemical irradiation and stereoselective hydroxylation .
- Microbial transformation : Biocatalytic hydroxylation via engineered Streptomyces species .
Comparison of Synthetic Analogs:
Analog | Structural Modification | Clinical Use |
---|---|---|
Alfacalcidol | 1α-OH, no 25-OH | CKD, osteoporosis |
Paricalcitol | 19-nor, 1α,25-OH | Secondary hyperparathyroidism |
Doxercalciferol | 1α-OH, lacking 25-OH | Dialysis patients |
Key advantage: Analogs like paricalcitol exhibit reduced hypercalcemic risk while retaining VDR-binding affinity .
Enzymatic Regulation and Pharmacokinetics
- Half-life : 4–6 hours (vs. weeks for calcifediol) .
- Efficiency metrics : The calcitriol/calcifediol ratio (pg/ng) reflects hydroxylation efficiency:
Factors Altering Hydroxylation Efficiency:
Interaction with Nuclear Receptors
Calcitriol binds the vitamin D receptor (VDR) , forming a heterodimer with retinoid X receptor (RXR). This complex regulates gene transcription via vitamin D response elements (VDREs) .
Genomic vs. Non-Genomic Actions:
Mechanism | Pathway | Outcome |
---|---|---|
Genomic | VDR/RXR → DNA binding | Calcium homeostasis, cell differentiation |
Non-genomic | Membrane-associated VDR/Pdia3 | Rapid calcium influx (transcaltachia) |
Note: Non-genomic effects occur within minutes, independent of transcription .
Stability and Reactivity
Eigenschaften
CAS-Nummer |
106647-71-6 |
---|---|
Molekularformel |
C29H46F2O3 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46F2O3/c1-6-28(34,7-2)29(30,31)16-14-19(3)24-12-13-25-21(9-8-15-27(24,25)5)10-11-22-17-23(32)18-26(33)20(22)4/h10-11,19,23-26,32-34H,4,6-9,12-18H2,1-3,5H3/b21-10+,22-11-/t19-,23-,24-,25?,26?,27-/m1/s1 |
InChI-Schlüssel |
OUCLWOMRWNRDCS-BRCLTZEPSA-N |
SMILES |
CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O |
Isomerische SMILES |
CCC(CC)(C(CC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C)(F)F)O |
Kanonische SMILES |
CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O |
Key on ui other cas no. |
123836-13-5 |
Synonyme |
24,24-difluoro-1,25-dihydroxy-26,27-dimethylvitamin D3 DFDM-calcitriol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.